molecular formula C15H26N2O3 B2953223 Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate CAS No. 2307770-06-3

Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate

Cat. No. B2953223
CAS RN: 2307770-06-3
M. Wt: 282.384
InChI Key: XMEYYWBJPDDSLH-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C15H26N2O3 and its molecular weight is 282.384. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Exposure and Health Implications

  • Studies have identified synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), in a wide range of consumer products. Research highlights the ubiquity of these compounds and their metabolites in human samples, suggesting widespread exposure. For instance, BHT was found in a significant percentage of urine samples across different populations, indicating its pervasive presence in the environment and potential health implications (Wang & Kannan, 2019).

Pharmacokinetics and Drug Metabolism

  • In pharmacokinetic studies, researchers have examined the metabolism and disposition of various pharmacologically active compounds. These studies provide insights into how drugs are absorbed, metabolized, and excreted in humans, which is crucial for understanding their efficacy and safety profiles. For example, the disposition of BMS-690514, an inhibitor of human epidermal growth factor receptors, was investigated in healthy subjects, revealing extensive metabolism and excretion patterns (Christopher et al., 2010).

Biotransformation and Maternal Transfer

  • Research on the biotransformation and maternal transfer of SPAs and their transformation products (TPs) in pregnant women highlights the need for understanding the fate of synthetic chemicals in the body and their potential effects on vulnerable populations. For example, a study demonstrated the prenatal exposure to SPAs and the transfer of these compounds and their metabolites across the placenta, indicating potential risks to fetal development (Du et al., 2019).

Clinical Trials for Cancer Prevention

  • Clinical trials have explored the potential of natural and synthetic compounds in preventing the metabolic activation of carcinogens found in tobacco, offering insights into novel cancer prevention strategies. For instance, a trial assessed the efficacy of 2-Phenethyl isothiocyanate (PEITC), a compound found in cruciferous vegetables, in inhibiting the metabolic activation of a tobacco-specific lung carcinogen, suggesting a preventative approach for lung cancer in smokers (Yuan et al., 2016).

properties

IUPAC Name

tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-6-4-15(5-7-17)10-16-12-9-19-8-11(12)15/h11-12,16H,4-10H2,1-3H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEYYWBJPDDSLH-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3C2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN[C@H]3[C@@H]2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-tert-butyl (3ar,6as)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate

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